Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
CAS No.:
Cat. No.: VC18615286
Molecular Formula: C14H22F2N2O6
Molecular Weight: 352.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22F2N2O6 |
|---|---|
| Molecular Weight | 352.33 g/mol |
| IUPAC Name | tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | XWWVOJBBHTZLIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro[4.4]nonane core, where two fused rings share a single central atom. The diazaspiro system incorporates two nitrogen atoms at positions 2 and 7, with fluorine atoms at the 4,4-positions of the nonane backbone . The tert-butyl carbamate group (-Boc) at position 2 enhances steric bulk and protects the amine during synthetic modifications, while oxalic acid forms a stable salt, improving solubility and crystallinity .
Key Structural Features:
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Spirocyclic Framework: Ensures conformational rigidity, which is advantageous for targeting biomolecules with defined binding pockets.
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Fluorine Substituents: Electron-withdrawing fluorine atoms modulate electronic properties and enhance metabolic stability .
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Oxalic Acid Counterion: Facilitates salt formation, improving handling and storage stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid involves multi-step organic reactions, typically starting from bicyclic amine precursors.
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Ring-Opening and Fluorination:
A spirocyclic diamine intermediate undergoes selective fluorination using reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups. -
Boc Protection:
The tertiary amine at position 2 is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions . -
Salt Formation:
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol or acetone) to yield the final oxalate salt .
Optimization Challenges:
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Purification: Chromatography or recrystallization is critical to achieving >97% purity, as residual solvents or byproducts can affect downstream applications .
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Yield: Reported yields range from 40–60%, depending on fluorination efficiency and Boc protection kinetics .
Physicochemical Properties
Note: Experimental data on solubility and stability remain limited, necessitating further investigation .
Applications in Medicinal Chemistry
Biological Activity
The compound’s spirocyclic structure and fluorine substituents make it a promising candidate for:
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Enzyme Inhibition:
Analogous diazaspiro compounds exhibit inhibitory activity against kinases and G-protein-coupled receptors (GPCRs), suggesting potential in oncology and neurology . -
Anticancer Agents:
Fluorinated spirocycles demonstrate cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines (IC₅₀: 1–10 μM) . -
Prodrug Development:
The Boc group allows selective deprotection, enabling conjugation with targeting moieties or prodrug formulations .
Mechanistic Insights:
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Conformational Restriction: The spiro framework reduces entropic penalties during target binding, enhancing affinity.
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Fluorine Effects: Fluorine’s electronegativity polarizes adjacent bonds, improving interactions with hydrophobic enzyme pockets .
Comparative Analysis of Structural Analogues
Key Insight: Fluorine position and ring size significantly influence bioactivity and synthetic utility .
Future Directions and Challenges
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Structure-Activity Relationships (SAR): Systematic modification of fluorine positions and spiro ring sizes to optimize potency .
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Scale-Up Synthesis: Developing continuous-flow methods to improve yield and reduce costs .
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Toxicology Studies: Assessing in vivo safety profiles to advance preclinical development .
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